Neprilysin (NEP) Inhibition: Target Compound vs. Class Baseline
This compound displays an IC50 of 27,000 nM against human recombinant NEP, whereas the benzodioxole, furan, and pyrrolidine analogs lack any public NEP inhibition data. Relative to the NEP inhibitor clinical lead class (single-digit nM IC50s), the target compound's 27 µM affinity defines a distinct, low-affinity starting point [1].
| Evidence Dimension | NEP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 27,000 nM |
| Comparator Or Baseline | Benzodioxole analog, furan analog, pyrrolidine analog: no public data; clinical NEP inhibitors (e.g., sacubitrilat): IC50 ~5 nM |
| Quantified Difference | Target compound is the only scaffold member with reported NEP activity; ≥5,000-fold weaker than clinical NEP inhibitors |
| Conditions | Human recombinant NEP; substrate: Mca-RPPGFSAFK(Dnp)-OH; 15 min pre-incubation; 20 min measurement [2] |
Why This Matters
For researchers requiring a starting point for NEP inhibitor development, this compound provides a unique opportunity, as no other scaffold member offers publicly accessible NEP affinity data.
- [1] Droracle. (2025). Neprilysin (NEP) inhibitors: Class pharmacology and representative clinical IC50 values. View Source
- [2] BindingDB. (2025). BDBM50396556 (CHEMBL2171398): NEP IC50 assay details. View Source
